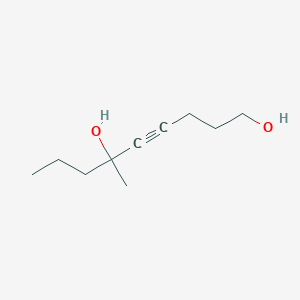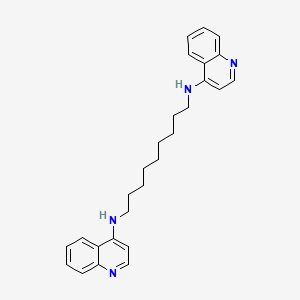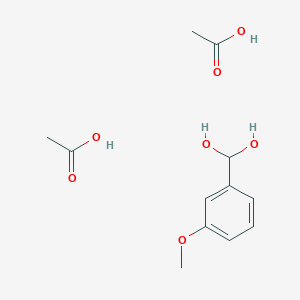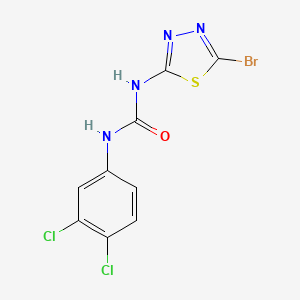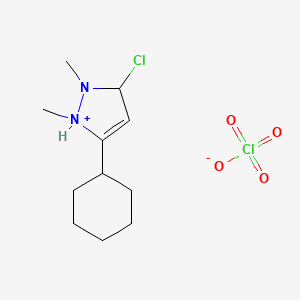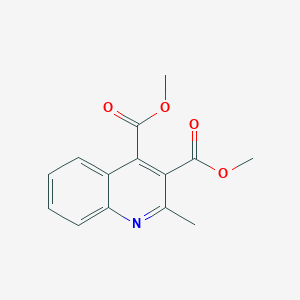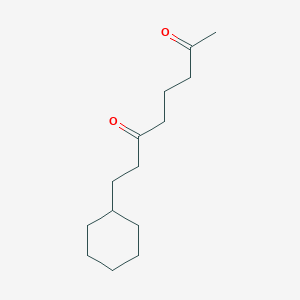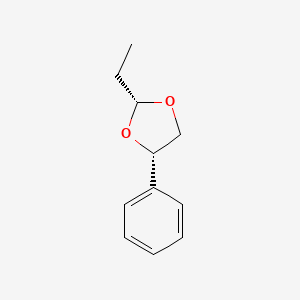
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and structural features This compound belongs to the class of dioxolanes, which are cyclic acetals formed from the reaction of aldehydes or ketones with diols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with a diol under acidic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,3-propanediol with benzaldehyde. The reaction is carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, at a controlled temperature to ensure the formation of the desired stereoisomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the cyclization reaction, allowing for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2-Ethyl-4-phenyl-1,3-dioxolane: A stereoisomer with different spatial arrangement of substituents.
(2S,4S)-2-Ethyl-4-phenyl-1,3-dioxolane: Another stereoisomer with distinct properties.
2-Methyl-4-phenyl-1,3-dioxolane: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of (2R,4S)-2-Ethyl-4-phenyl-1,3-dioxolane lies in its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemical precision is essential.
Eigenschaften
CAS-Nummer |
58345-32-7 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2R,4S)-2-ethyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-2-11-12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
YKGKRDIKDNYZNF-GHMZBOCLSA-N |
Isomerische SMILES |
CC[C@@H]1OC[C@@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1OCC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


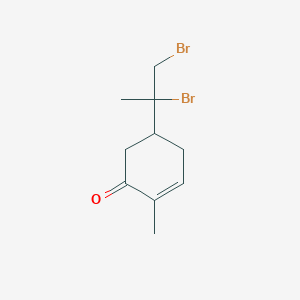
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
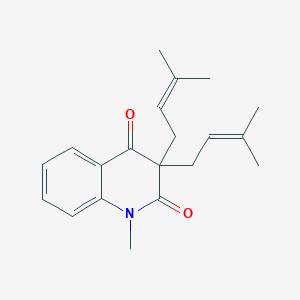
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
